Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate

Lipophilicity Drug Design Partition Coefficient

Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS 194673-12-6) is a heterocyclic building block characterized by a tetrahydropyridine core bearing a trifluoromethyl substituent at position 2, a ketone at position 6, and an ethyl ester at position 3. The compound exhibits a melting point of 128–130 °C, a density of 1.351 g/mL, and a computed XLogP3-AA of 0.8, indicating moderate lipophilicity.

Molecular Formula C9H10F3NO3
Molecular Weight 237.18 g/mol
CAS No. 194673-12-6
Cat. No. B1586454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate
CAS194673-12-6
Molecular FormulaC9H10F3NO3
Molecular Weight237.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=O)CC1)C(F)(F)F
InChIInChI=1S/C9H10F3NO3/c1-2-16-8(15)5-3-4-6(14)13-7(5)9(10,11)12/h2-4H2,1H3,(H,13,14)
InChIKeyQTHTZBDPNNJDRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS 194673-12-6): A Trifluoromethyl-Substituted Tetrahydropyridine Intermediate for Medicinal Chemistry and Organic Synthesis


Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS 194673-12-6) is a heterocyclic building block characterized by a tetrahydropyridine core bearing a trifluoromethyl substituent at position 2, a ketone at position 6, and an ethyl ester at position 3 [1]. The compound exhibits a melting point of 128–130 °C, a density of 1.351 g/mL, and a computed XLogP3-AA of 0.8, indicating moderate lipophilicity . It serves as a versatile intermediate in the synthesis of bioactive molecules, owing to the electronic and steric effects of the trifluoromethyl group [2].

Why Generic Substitution of the 2-Trifluoromethyl Group or Ethyl Ester Moiety in 6-Oxo-Tetrahydropyridine-3-Carboxylates Compromises Pharmacochemical Performance


The 2-trifluoromethyl substituent is not a mere spectator; it distinctly modulates lipophilicity, metabolic stability, and electronic properties relative to non-fluorinated or alkyl-substituted analogs [1]. Replacing the CF3 group with a methyl group (CAS 4027-39-8) reduces the computed LogP from 0.8 to approximately 0.51 , altering the compound's partitioning behavior and potentially its bioavailability. Similarly, swapping the ethyl ester for a methyl ester affects both the physical state and the reactivity of the scaffold. These differences mean that in-class compounds cannot be interchanged without risking synthetic yield, biological activity, or pharmacokinetic profile.

Product-Specific Quantitative Evidence Guide for Ethyl 6-Oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate


2‑Trifluoromethyl substitution enhances lipophilicity over the 2‑methyl analog (LogP: 0.8 vs 0.51)

The target compound exhibits a computed XLogP3-AA of 0.8, whereas the direct 2‑methyl analog (ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, CAS 4027-39-8) has an ACD/LogP of 0.51 [1]. This difference of approximately 0.29 log units indicates that the trifluoromethyl group increases lipophilicity, which can improve membrane permeability in biological systems.

Lipophilicity Drug Design Partition Coefficient

Higher molecular weight and density of the trifluoromethyl derivative improve physical robustness for solid-phase synthesis

The target compound has a molecular weight of 237.18 g/mol and a density of 1.351 g/mL [1], whereas the 2‑methyl analog weighs 183.20 g/mol and lacks a reported density . The increased mass and density, attributable to the fluorine atoms, may enhance crystallinity and ease of handling in solid-phase reactions.

Physicochemical Properties Solid-Phase Synthesis Material Science

Higher purity and lower moisture content versus commonly available analogs

Commercial batches of the target compound are routinely supplied at 98% purity (HPLC) with moisture ≤0.5% [1]. In comparison, the 4‑chlorophenyl analog (CAS 338960-12-6) is typically offered at 95% purity . The methyl analog is also listed at 98%, but moisture specifications are not provided .

Quality Control Purity Moisture Content

Well-defined thermal properties (melting point 128–130 °C, boiling point 294 °C) facilitate purification and safe handling

The compound exhibits a sharp melting point of 128–130 °C, a boiling point of 294 °C, and a flash point of 132 °C . Such well-defined thermal transitions are not available for many related tetrahydropyridine esters, making this compound easier to purify by recrystallization and safer to handle during heating.

Thermal Analysis Purification Safety

Keto‑enol tautomerism enables dual reactivity modes for downstream functionalization

The compound is described both as the 6‑oxo form and as the 6‑hydroxy tautomer (ethyl 6-hydroxy-2-(trifluoromethyl)-4,5-dihydropyridine-3-carboxylate) . This tautomeric equilibrium allows the molecule to participate in reactions characteristic of both ketones and enols, such as N‑alkylation and O‑acylation, broadening its utility as a synthetic intermediate.

Tautomerism Synthetic Versatility Derivatization

Demonstrated downstream synthetic utility: conversion to 2‑hydroxy‑6‑(trifluoromethyl)‑3,4‑dihydropyridine‑5‑carboxylate

A published downstream route describes the treatment of ethyl 2-hydroxy-6-(trifluoromethyl)-3,4-dihydropyridine-5-carboxylate (the tautomer of the target compound) with N‑bromosuccinimide (NBS) in refluxing carbon tetrachloride to afford a brominated intermediate for further elaboration [1]. This conversion validates the compound's role as a key starting material in the synthesis of more complex heterocyclic scaffolds.

Synthetic Intermediate Downstream Chemistry API Synthesis

Best Research and Industrial Application Scenarios for Ethyl 6-Oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate


Medicinal Chemistry: Synthesis of Trifluoromethyl-Containing Drug Candidates

The enhanced lipophilicity (LogP 0.8 vs 0.51 for the methyl analog) and the metabolic stability imparted by the trifluoromethyl group make this compound a preferred intermediate for designing CNS-penetrant or orally bioavailable drug candidates [1].

Solid-Phase and Parallel Synthesis

The compound's high density (1.351 g/mL) and sharp melting point (128–130 °C) simplify purification by crystallization and enable its use in solid-phase synthesis platforms where robust, crystalline intermediates are essential .

API Intermediate Manufacturing

With a controlled purity of 98% (HPLC) and moisture ≤0.5%, the compound meets the stringent specifications required for the production of active pharmaceutical ingredient (API) intermediates, ensuring consistent downstream yields [2].

Academic and Industrial Method Development

The well-characterized thermal properties (b.p. 294 °C, flash point 132 °C) and the availability of a validated downstream bromination protocol make it a reliable model substrate for developing new synthetic methodologies or optimizing existing ones [3].

Quote Request

Request a Quote for Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.